2'-Deoxy-8-methylthioguanosine

nucleoside chemistry X-ray crystallography conformational analysis

2'-Deoxy-8-methylthioguanosine (CAS 157946-92-4) is a synthetic purine nucleoside analog featuring a methylthio (-SCH₃) group substituted at the C8 position of the guanine base, with molecular formula C₁₁H₁₅N₅O₄S and molecular weight 313.33 g/mol. Unlike endogenous 8-oxo-dG lesions that introduce a carbonyl group at the same position, the C8-thiomethyl substituent alters the electronic properties and steric profile of the purine ring without introducing additional hydrogen bond donors or acceptors.

Molecular Formula C11H15N5O4S
Molecular Weight 313.34 g/mol
Cat. No. B12387822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxy-8-methylthioguanosine
Molecular FormulaC11H15N5O4S
Molecular Weight313.34 g/mol
Structural Identifiers
SMILESCSC1=NC2=C(N1C3CC(C(O3)CO)O)N=C(NC2=O)N
InChIInChI=1S/C11H15N5O4S/c1-21-11-13-7-8(14-10(12)15-9(7)19)16(11)6-2-4(18)5(3-17)20-6/h4-6,17-18H,2-3H2,1H3,(H3,12,14,15,19)/t4-,5-,6-/m1/s1
InChIKeyBNMGNOHWLDCZKX-HSUXUTPPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Deoxy-8-methylthioguanosine: Structural and Physicochemical Characteristics of an 8-Modified Purine Nucleoside


2'-Deoxy-8-methylthioguanosine (CAS 157946-92-4) is a synthetic purine nucleoside analog featuring a methylthio (-SCH₃) group substituted at the C8 position of the guanine base, with molecular formula C₁₁H₁₅N₅O₄S and molecular weight 313.33 g/mol . Unlike endogenous 8-oxo-dG lesions that introduce a carbonyl group at the same position, the C8-thiomethyl substituent alters the electronic properties and steric profile of the purine ring without introducing additional hydrogen bond donors or acceptors [1].

Why 2'-Deoxy-8-methylthioguanosine Cannot Be Interchanged with 8-Oxo-dG or Other C8-Modified Guanosine Analogs


C8-modification of guanine nucleosides represents a structurally heterogeneous class where substitution chemistry (thioalkyl vs. oxo vs. halogen) dictates distinct physicochemical and biological behaviors. The methylthio group at C8 introduces a sulfur atom that participates in π-conjugation with the purine ring, altering redox potential and conformational equilibrium compared to the more extensively studied 8-oxo-dG oxidative lesion [1]. Thiopurine incorporation into duplex DNA causes a measurable ~80-fold decrease in base pair lifetime with cytosine and ~6°C reduction in melting temperature compared to unmodified guanine, whereas 8-oxo-dG exhibits fundamentally different miscoding properties—preferentially pairing with adenine during replication at efficiencies approaching that of correct pairing [2][3]. These divergent molecular signatures preclude generic substitution for applications requiring precise nucleoside behavior in enzymatic assays, structural studies, or synthetic oligonucleotide design.

Quantitative Differentiation Evidence: 2'-Deoxy-8-methylthioguanosine vs. Structurally Related Comparators


Structural Evidence: Distinctive C8-Thiomethyl Substituent Geometry vs. 8-Oxo and 8-Bromo Analogs

The C8-methylthio substituent adopts a defined orientation relative to the purine plane, influencing syn/anti glycosidic bond conformational equilibrium. In the 8-thioguanosine scaffold, the thione group at position 6 adopts a planar configuration with C=S bond length of 1.68 Å and C-N bond length of 1.32 Å, consistent with partial double-bond character . This differs fundamentally from 8-oxo-dG (C8=O carbonyl) which introduces a hydrogen bond acceptor and from 8-bromo-dG (C8-Br) which serves as a halogen leaving group for further derivatization. The 8-methylthio modification introduces both steric bulk (Van der Waals radius S ~1.80 Å vs. O ~1.52 Å) and altered electronic distribution through sulfur's participation in the purine π-system, affecting base stacking interactions in oligonucleotide contexts.

nucleoside chemistry X-ray crystallography conformational analysis

Base Pair Dynamics: Altered Duplex Stability vs. Unmodified Guanine

Incorporation of thiopurine-modified guanine into duplex DNA substantially alters base pair dynamics without gross structural distortion. NMR studies of deoxy-6-thioguanosine (structurally related S⁶-modified analog) in duplex DNA revealed an approximately 80-fold decrease in base pair lifetime with cytosine compared to normal guanine, accompanied by an approximately 6°C decrease in DNA melting temperature [1]. This class-level inference suggests 2'-deoxy-8-methylthioguanosine—bearing sulfur substitution at C8 rather than C6—may similarly perturb local base pair dynamics through altered hydrogen bonding and stacking interactions, though the C8 position modification influences glycosidic torsion angle (syn/anti equilibrium) more directly than Watson-Crick edge interactions.

DNA duplex stability base pair dynamics NMR spectroscopy

Synthetic Accessibility: C8-Methylthio Route vs. Alternative 8-Substituted Guanosine Derivatives

The synthesis of 2'-deoxy-8-methylthioguanosine proceeds via 8-bromo-2'-deoxyguanosine intermediate, with nucleophilic substitution by methanethiol yielding the C8-thiomethyl product . This route shares the 8-bromo intermediate with syntheses of other C8-substituted analogs (e.g., 8-amino-dG, 8-alkylamino-dG), offering common synthetic entry point but divergent downstream chemistry. The methylthio group, once installed, exhibits distinct stability profile: the C-S bond at C8 is less susceptible to nucleophilic displacement than the C-Br bond of the intermediate, enabling subsequent phosphoramidite derivatization for automated oligonucleotide synthesis. This synthetic accessibility contrasts with C8-aryl or C8-alkynyl derivatives requiring palladium-catalyzed cross-coupling reactions under more stringent conditions.

nucleoside synthesis C8-functionalization purine modification

Physicochemical Parameters: Molecular Weight and Purity Profile vs. Ribose-Containing Analog

2'-Deoxy-8-methylthioguanosine (MW 313.33 g/mol, C₁₁H₁₅N₅O₄S) is the 2'-deoxyribose analog of 8-methylthioguanosine (MW 329.33 g/mol, C₁₁H₁₅N₅O₅S), differing by a single oxygen atom . This structural distinction—2'-deoxyribose vs. ribose sugar—determines enzymatic incorporation specificity: 2'-deoxyribonucleosides are substrates for DNA polymerases and precursors for dNTP synthesis, whereas ribonucleosides are incorporated into RNA or serve as precursors for rNTPs. Commercial availability includes analytical specifications such as HPLC purity ≥95% with supporting QC documentation including NMR and HPLC chromatograms, enabling direct use in quantitative assays without additional purification .

nucleoside characterization HPLC purity molecular properties

Note on Evidence Limitations

High-strength direct head-to-head comparative data specifically for 2'-deoxy-8-methylthioguanosine versus defined analogs are limited in the publicly accessible primary literature. The compound is documented primarily in vendor technical datasheets and brief literature mentions. Quantitative data on enzymatic incorporation efficiency by specific DNA polymerases (e.g., Taq, Klenow fragment), detailed duplex melting studies (Tm values for oligonucleotides containing 8-methylthio-dG), and direct comparator analyses with 8-oxo-dG or 8-bromo-dG are not available in the accessible sources. The evidence presented above represents the maximal verifiable differentiation obtainable from non-excluded sources. Users requiring definitive comparative performance data should consider commissioning custom analytical studies or requesting vendor application notes.

evidence assessment data availability

Validated Application Scenarios for 2'-Deoxy-8-methylthioguanosine Based on Quantitative Evidence


Synthetic Oligonucleotide Design Requiring C8-Thioalkyl Modified Guanine

Researchers synthesizing DNA oligonucleotides with site-specific C8 modifications for structural biology or DNA-protein interaction studies may select 2'-deoxy-8-methylthioguanosine as a phosphoramidite precursor. The C8-thiomethyl group introduces defined steric bulk and altered π-electron distribution without additional hydrogen bond donors/acceptors, distinguishing it from 8-oxo-dG. The 2'-deoxyribose sugar (MW 313.33) ensures compatibility with DNA polymerase-mediated incorporation .

Comparative Studies of DNA Base Pair Dynamics Using Thio-Modified Nucleosides

The compound serves as a C8-thioalkyl probe for investigating local DNA duplex dynamics, leveraging class-level evidence that thiopurine incorporation reduces base pair lifetime by approximately 80-fold and decreases melting temperature by approximately 6°C relative to unmodified guanine . While these quantitative parameters derive from C6-thioguanine studies, they establish the principle that sulfur substitution at the purine ring substantially alters base pair stability—a framework applicable to experimental design with C8-thiomethyl modifications.

Nucleoside Analog Library Screening with Defined Sugar Specificity

For high-throughput screening campaigns investigating purine nucleoside analogs, 2'-deoxy-8-methylthioguanosine provides a structurally defined 2'-deoxyribose scaffold (vs. ribose analog 8-methylthioguanosine, MW 329.33) . The 16 g/mol molecular weight difference between 2'-deoxy and ribo forms directly impacts cellular uptake, phosphorylation by deoxycytidine kinase, and incorporation into DNA rather than RNA, making sugar selection a critical procurement decision .

Synthetic Intermediate Validation and Quality Control Reference

As a stable, isolable C8-thiomethyl derivative prepared via 8-bromo-2'-deoxyguanosine intermediate, this compound serves as a characterized reference standard for validating synthetic routes to other C8-substituted purine nucleosides. Commercial availability with documented purity specifications (≥95% by HPLC, with NMR confirmation) enables its use as an analytical benchmark in nucleoside chemistry workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2'-Deoxy-8-methylthioguanosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.